4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride
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Overview
Description
4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various fields.
Mechanism of Action
Target of Action
Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov . These proteins play crucial roles in the replication of the virus.
Mode of Action
Compounds with similar structures, such as 4-(dimethylamino)pyridine, are known to act as versatile nucleophilic catalysts for acylation reactions and esterifications .
Biochemical Pathways
Similar compounds like 4-(dimethylamino)pyridine are involved in various organic transformations like the baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and others .
Pharmacokinetics
Similar compounds like 4-(dimethylamino)benzoic acid have been found to have properties such as protein binding and clearance .
Result of Action
Similar compounds like 4-(dimethylamino)pyridine are known to catalyze various organic reactions, leading to the formation of different products .
Action Environment
It has been found that the protonation degree of similar compounds like 4-(dimethylamino)pyridine derivatives can be significantly impacted by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with 2-aminobenzothiophene and dimethylamine, followed by a condensation reaction to form the dimethylamino group.
Oxidation Reaction: Oxidation of the corresponding benzothiophene derivative to introduce the carboxylic acid group.
Hydrochloride Formation: The carboxylic acid group is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the benzothiophene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated benzothiophenes and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of biological pathways and interactions with various biomolecules.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound with similar reactivity and applications in organic synthesis.
Benzothiophene Derivatives: Other benzothiophene compounds with varying substituents and functional groups.
Uniqueness: 4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14;/h3-6H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGRTMHUDZJNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=C(SC2=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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